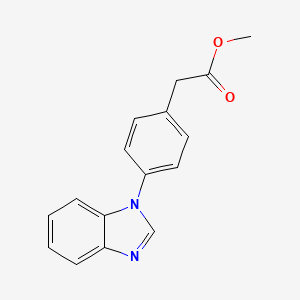
(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylacetic acid methyl ester group. Benzimidazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method involves the reaction of o-phenylenediamine with 4-bromoacetophenone to form the benzimidazole ring, followed by esterification with methanol to yield the final product. The reaction conditions often include the use of a suitable catalyst, such as hydrochloric acid, and heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, which shares the core benzimidazole structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness: (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester is unique due to the presence of the phenylacetic acid methyl ester group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, bioavailability, and interaction with biological targets compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C16H14N2O2 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl 2-[4-(benzimidazol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)10-12-6-8-13(9-7-12)18-11-17-14-4-2-3-5-15(14)18/h2-9,11H,10H2,1H3 |
Clave InChI |
BXICFSJDBKHRFT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
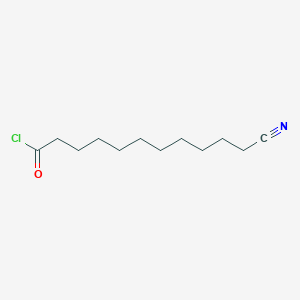
![4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B8286379.png)

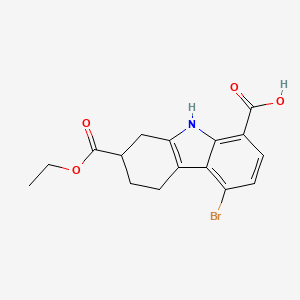
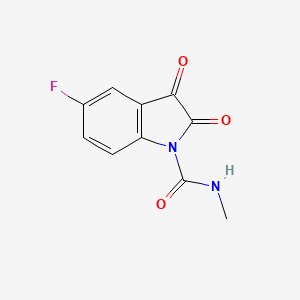
![(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B8286397.png)
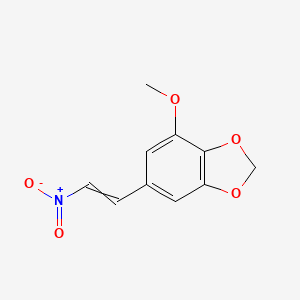
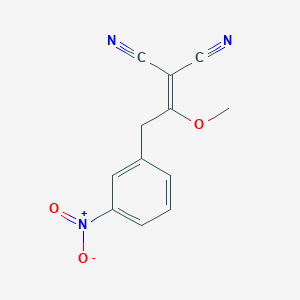
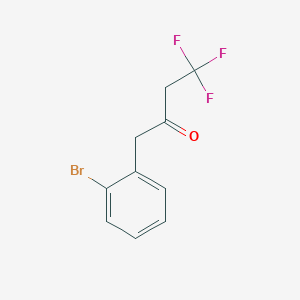
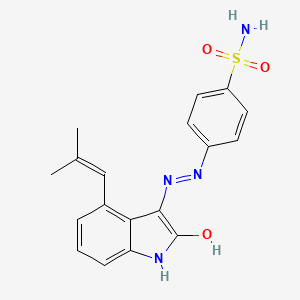
![3-(4-Pyridinyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8286416.png)
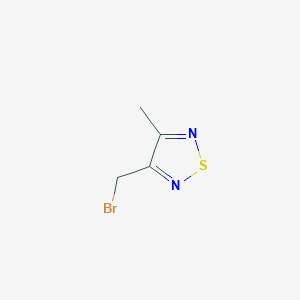
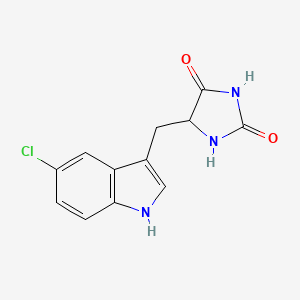
![4-[(Dimethoxyphosphoryl)methyl]benzoyl chloride](/img/structure/B8286444.png)
